1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
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Overview
Description
1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a corticosteroid hormone. This compound is part of the steroid hormone family, which plays a crucial role in various physiological processes, including metabolism, immune response, and regulation of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has numerous applications in scientific research:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling and regulation of gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the synthesis of other steroid-based compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that regulate gene expression and modulate various physiological processes, including inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone: Another corticosteroid hormone with similar structure and function.
®-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid: A related compound with different functional groups and biological activity.
Uniqueness
1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H30O2 |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19+,20-,21-/m0/s1 |
InChI Key |
QTVNPWWLYMFLEI-MLYQTUFZSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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